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Compound of Interest

Compound Name: zr17-2 Hydrochloride

Cat. No.: B11933888

Get Quote

Target: Cold-Inducible RNA-Binding Protein (CIRBP) Agonist / Stabilizer Classification:

Hypothermia Mimetic / Cytoprotective Agent

Part 1: Executive Summary
ZR17-2 hydrochloride is a first-in-class small molecule modulator designed to mimic the

neuroprotective and cytoprotective effects of therapeutic hypothermia without the need for

physical cooling. Unlike many pharmacological agents that inhibit their targets, ZR17-2

functions as a CIRBP agonist (stabilizer).

By binding to Cold-Inducible RNA-Binding Protein (CIRBP) or its regulatory complex, ZR17-2

prevents the proteolytic degradation of CIRBP. This stabilization leads to an accumulation of

intracellular CIRBP, which subsequently binds to the 3'-untranslated regions (3'-UTR) of

specific stress-response mRNAs. The net result is the enhanced translation of antioxidant and

anti-apoptotic proteins (e.g., Bcl-2, Nrf2, HO-1), providing robust protection against ischemic,

oxidative, and traumatic injury in retinal, neural, and cardiac tissues.
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ZR17-2 is a purine derivative structurally designed to mimic adenine.[1][2][3] Although originally

synthesized as a potential CK2 inhibitor, it lacks kinase inhibitory activity and was repurposed

via High Throughput Virtual Screening (HTVS) for its ability to modulate CIRBP levels.[3][4]

Property Description

Chemical Name
2-((2-Amino-9-(2-(diethylamino)ethyl)-9H-purin-

6-yl)thio)acetic acid hydrochloride

Core Scaffold Purine (Adenine mimetic)

Solubility
Water-soluble (facilitated by hydrochloride salt

form)

Bioavailability

Limited Blood-Brain Barrier (BBB) / Blood-

Retina Barrier (BRB) penetration in adults;

requires local administration (e.g., intravitreal) or

systemic use in neonates with immature

barriers.

Primary Target Cold-Inducible RNA-Binding Protein (CIRBP)

Part 3: Molecular Mechanism of Action
The mechanism of ZR17-2 is distinct from standard ligand-receptor interactions. It operates

through a stabilization-mediated upregulation pathway.

The Protease Blockade Hypothesis
Under normothermic conditions (37°C), CIRBP is constitutively expressed but rapidly turned

over (degraded) by specific intracellular proteases.

Action: ZR17-2 binds to the CIRBP-protease interface or directly to CIRBP, sterically

hindering the proteolytic cleavage site.

Effect: This inhibition of degradation extends the protein half-life of CIRBP, causing its

intracellular concentration to rise significantly, mimicking the accumulation seen during

hypothermia (cold shock).
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mRNA Stabilization & Translation
Once stabilized, CIRBP translocates from the nucleus to the cytoplasm upon cellular stress

(e.g., hypoxia, UV, oxidative stress).

Targeting: CIRBP contains an RNA Recognition Motif (RRM) that specifically binds to

consensus sequences in the 3'-UTR of target mRNAs.

Cargo: Key targets include transcripts for Thioredoxin (Trx), Bcl-2 (anti-apoptotic), and Nrf2

(master regulator of antioxidant response).

Outcome: Binding prevents mRNA degradation by nucleases, increasing the translational

efficiency of these survival factors.

Pathway Visualization
The following diagram illustrates the transition from ZR17-2 administration to cytoprotection.
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Caption: Figure 1.[1][4][5] Mechanism of Action: ZR17-2 blocks proteolytic degradation of

CIRBP, enabling mRNA stabilization of survival factors.

Part 4: Therapeutic Applications & Efficacy
ZR17-2 is primarily investigated for conditions defined by ischemic or oxidative tissue damage

where therapeutic hypothermia is clinically indicated but logistically difficult.

Key Therapeutic Areas
Indication Model Organism Route of Admin Outcome

Glaucoma / Optic

Nerve Crush
Rat (IONC model) Intravitreal

Prevents Retinal

Ganglion Cell (RGC)

apoptosis; preserves

ERG b-wave

amplitude.[6][7]

Perinatal Asphyxia Neonatal Rat Subcutaneous

Reduces retinal gliosis

and apoptosis;

restores visual

function (ERG).

Myocardial Infarction Rat (MI model)
Systemic (Pre-

treatment)

Reduces infarct size;

upregulates Nrf2/HO-

1; prevents heart

failure remodeling.[8]

Part 5: Experimental Validation Framework
To validate ZR17-2 activity in a research setting, the following protocols verify Target

Engagement (CIRBP upregulation) and Functional Rescue (Cell survival).

Protocol A: In Vitro Target Engagement (R28 Cells)
Objective: Confirm ZR17-2 stabilizes CIRBP protein levels under oxidative stress.

Cell Culture: Seed R28 (retinal precursor) cells in DMEM + 10% FBS.

Treatment Groups:
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Vehicle Control (PBS)[6]

Stressor Only (e.g., 200 µM Aluminum Maltolate or H2O2)

Stressor + ZR17-2 (Dose titration: 10 nM – 1 µM)

Incubation: 24–48 hours at 37°C.

Lysis & Western Blot:

Lyse cells in RIPA buffer with protease inhibitors.

Run SDS-PAGE and transfer to PVDF membrane.

Primary Antibody: Anti-CIRBP (1:1000).

Loading Control: Anti-GAPDH or Anti-β-actin.

Success Criteria: A dose-dependent increase in CIRBP band density in ZR17-2 treated lanes

compared to Stressor Only.

Protocol B: Functional Rescue (Cell Viability)
Objective: Quantify cytoprotection against oxidative stress.

Seeding: 96-well plate (5,000 cells/well).

Induction: Add Aluminum Maltolate (IC50 ≈ 160 µM) to induce ~50% cell death.

Co-treatment: Add ZR17-2 (330 nM) immediately post-induction.

Readout: Perform MTS or CellTiter-Glo assay after 24 hours.

Success Criteria: Statistically significant recovery of cell viability (absorbance/luminescence)

toward control levels.

Validation Workflow Diagram
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Caption: Figure 2.[5][7] Experimental workflow for validating ZR17-2 mediated CIRBP

stabilization and cytoprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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